2-(Aminomethyl)benzene-1,4-diol

Description

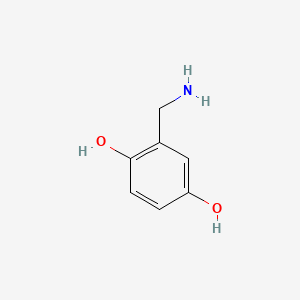

2-(Aminomethyl)benzene-1,4-diol is a hydroquinone derivative featuring an aminomethyl (-CH2NH2) substituent at the 2-position of the benzene ring.

Properties

IUPAC Name |

2-(aminomethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZCDSSLAQEJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205394 | |

| Record name | 1,4-Benzenediol, 2-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56865-97-5 | |

| Record name | 1,4-Benzenediol, 2-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056865975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)catechol, which is synthesized by nitration of catechol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be further reduced to form derivatives with different functional groups.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Quinones.

Reduction: Amino alcohols.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-(Aminomethyl)benzene-1,4-diol is C8H11NO2. It features an aminomethyl group and two hydroxyl groups attached to a benzene ring. These functional groups contribute to its reactivity and biological activity.

Scientific Research Applications

1. Organic Synthesis:

- Reagent Role : this compound is utilized as a reagent in organic synthesis. It participates in various chemical reactions including oxidation and substitution reactions, which are essential for synthesizing complex organic molecules.

- Intermediates Production : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

2. Biochemical Studies:

- Enzyme Interactions : This compound is employed in biochemical research to study enzyme kinetics and metabolic pathways. It can act as an enzyme inhibitor or modulator, influencing the activity of specific enzymes involved in metabolic processes .

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, making it relevant for therapeutic applications against oxidative damage.

3. Pharmacological Research:

- Drug Development : The compound is explored as a lead candidate in drug development, particularly for conditions related to oxidative stress. Its ability to inhibit certain enzymes can affect drug metabolism and pharmacokinetics .

- Potential Therapeutic Uses : Studies suggest its potential use in treating diseases characterized by oxidative stress due to its antioxidant properties .

Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated a significant reduction in DPPH radical concentration:

| Concentration (μM) | DPPH Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

| 100 | 90 |

Enzyme Inhibition Studies

In vitro studies demonstrated that the compound inhibits cytochrome P450 enzymes involved in drug metabolism. This inhibition could significantly impact the pharmacokinetics of co-administered drugs:

| Enzyme Type | Inhibition Effect |

|---|---|

| Cytochrome P450 | Significant |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyl groups can participate in redox reactions, affecting cellular processes. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzene-1,4-diol Derivatives

Structural Influences on Activity

- Amino/Alkylamino Groups: Compounds like 2-(Methylamino)benzene-1,4-diol () and 2-[bis(2-Chloroethyl)aminomethyl]benzene-1,4-diol () demonstrate how amino groups can enhance receptor binding or cytotoxicity. The aminomethyl group in the target compound may similarly interact with neurotransmitter receptors or enzymes.

- Prenyl/Isoprenoid Chains: Derivatives with prenyl or isoprenoid substituents (e.g., ) exhibit anti-inflammatory and receptor-binding activities, likely due to increased lipophilicity and membrane penetration.

- Electron-Withdrawing Groups : The trifluoromethyl (-CF3) group in 2-(Trifluoromethyl)benzene-1,4-diol () enhances stability and may improve antitumor efficacy by altering electron density on the aromatic ring.

Physicochemical Properties

- Solubility: Amino groups (as in the target compound) improve water solubility compared to purely alkyl-substituted derivatives.

- Oxidative Stability: Hydroquinone derivatives are prone to oxidation (forming quinones) (), but electron-withdrawing groups (e.g., -CF3) or bulky substituents may slow this process.

Biological Activity

2-(Aminomethyl)benzene-1,4-diol, also known as 2-(aminomethyl)-1,4-benzenediol or simply as a derivative of benzene with amino and hydroxyl functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an amino group (-NH₂) and two hydroxyl groups (-OH) on a benzene ring, which may contribute to its biological activity by interacting with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzene sulfonamides have shown activity against various cancer cell lines through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The structural similarities suggest that this compound may also possess CDK inhibitory activity, potentially leading to antiproliferative effects on cancer cells.

Cytokinin Activity

Research into related compounds has demonstrated their role as cytokinin receptor antagonists. For example, derivatives of benzylaminopurine have been shown to interact with cytokinin receptors in plants, influencing growth and development . Given the structural characteristics of this compound, it could similarly act on cytokinin pathways, although specific studies are required to elucidate its exact role.

Cardiovascular Effects

The cardiovascular implications of compounds related to this compound have been explored in various studies. Some benzenesulfonamide derivatives have been shown to affect perfusion pressure and coronary resistance through interactions with calcium channels . This suggests that this compound may influence cardiovascular function as well.

Study on Anticancer Activity

A study conducted on related benzylamine derivatives demonstrated that certain modifications could enhance their anticancer properties. The findings indicated that specific substitutions on the aromatic ring significantly influenced the compounds' ability to inhibit cancer cell proliferation. These results suggest a potential pathway for optimizing the biological activity of this compound through structural modifications.

| Compound | CDK Inhibition (%) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Compound A | 85 | 15 |

| Compound B | 78 | 20 |

| This compound | TBD | TBD |

Cytokinin Receptor Interaction

In a comparative study focusing on cytokinin receptor interactions, it was found that certain aromatic compounds could act as antagonists at low concentrations. This highlights the potential for this compound to exhibit similar antagonist properties in plant systems or possibly in mammalian systems through analogous pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.